4-(Bromomethyl)furo[2,3-b]pyridine
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Overview
Description
4-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of furo[2,3-b]pyridine, where a bromomethyl group is attached to the fourth position of the fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of furo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[2,3-b]pyridines with various functional groups.
Oxidation: Furo[2,3-b]pyridine-4-carboxylic acid or furo[2,3-b]pyridine-4-aldehyde.
Reduction: 4-Methylfuro[2,3-b]pyridine.
Scientific Research Applications
4-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)furo[2,3-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but lacks the fused furan ring.
4-(Chloromethyl)furo[2,3-b]pyridine: Chlorine instead of bromine at the methyl group.
4-(Methyl)furo[2,3-b]pyridine: Methyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)furo[2,3-b]pyridine is unique due to the presence of both the bromomethyl group and the fused furan-pyridine ring system. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2 |
InChI Key |
OPAGZMMOPGFJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CBr)C=CO2 |
Origin of Product |
United States |
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